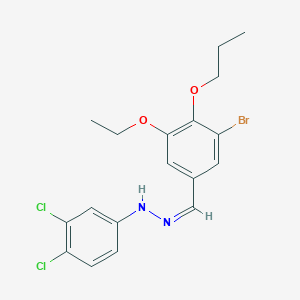
2-(4-CHLORO-2-METHYLANILINO)-N'~1~-(1-PHENYLPROPYLIDENE)BUTANOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine The compound’s structure includes a chloro-substituted aniline moiety, a phenylpropylidene group, and a butanohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide typically involves the following steps:
Formation of the hydrazide backbone: This can be achieved by reacting butanoic acid with hydrazine hydrate under reflux conditions to form butanohydrazide.
Substitution reaction: The butanohydrazide is then reacted with 4-chloro-2-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compound.
Condensation reaction: Finally, the intermediate compound is condensed with 1-phenylpropylidene under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide functional group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The chloro and phenylpropylidene groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chloro-2-methylanilino)-N’-(1-phenylethylidene)butanohydrazide: Similar structure with a phenylethylidene group instead of phenylpropylidene.
2-(4-chloro-2-methylanilino)-N’-(1-phenylmethylidene)butanohydrazide: Similar structure with a phenylmethylidene group instead of phenylpropylidene.
Uniqueness
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Eigenschaften
Molekularformel |
C20H24ClN3O |
|---|---|
Molekulargewicht |
357.9g/mol |
IUPAC-Name |
2-(4-chloro-2-methylanilino)-N-(1-phenylpropylideneamino)butanamide |
InChI |
InChI=1S/C20H24ClN3O/c1-4-17(15-9-7-6-8-10-15)23-24-20(25)18(5-2)22-19-12-11-16(21)13-14(19)3/h6-13,18,22H,4-5H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
XOMKAZXHTUDJEK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515411.png)
![ethyl 5-[(diethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515412.png)

![N'-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B515417.png)
![3-[(E)-(2-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B515419.png)


![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![3,4-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B515424.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B515426.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![3-bromo-N'-[1-(4-methylphenyl)propylidene]benzohydrazide](/img/structure/B515428.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)
